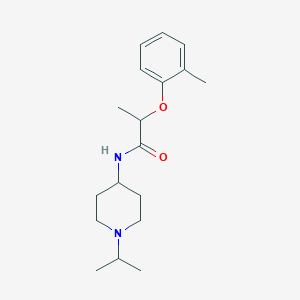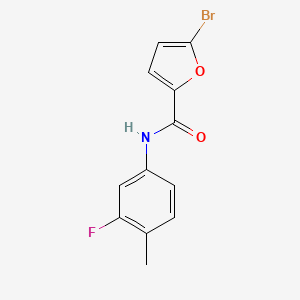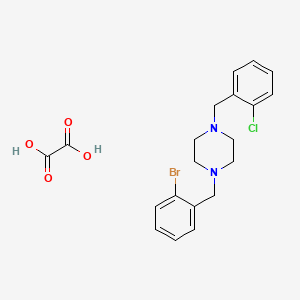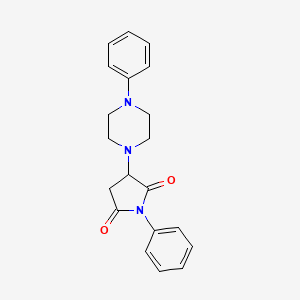
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile, also known as DACT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DACT is a chromene derivative that contains a thienyl group, which makes it a promising candidate for the development of new drugs and materials.
作用機序
The mechanism of action of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. In particular, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can induce DNA damage and cell death, leading to its antitumor and antimicrobial activity.
Biochemical and Physiological Effects:
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activity. In vitro and in vivo studies have demonstrated that 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has also been shown to exhibit antibacterial and antifungal activity against various pathogens, including drug-resistant strains. Additionally, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its potent activity against cancer cells and pathogens, which makes it a valuable tool for studying various cellular processes and disease mechanisms. Additionally, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is relatively easy to synthesize and purify, which makes it accessible to researchers with different levels of expertise. However, one of the limitations of using 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its potential toxicity, which requires careful handling and disposal. Moreover, the mechanism of action of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is not fully understood, which limits its potential applications in certain fields.
将来の方向性
There are several future directions for the research on 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile, including the development of new derivatives with improved activity and selectivity, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields. One promising direction is the development of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile-based materials with unique optical and electronic properties, which could have applications in optoelectronics and sensing. Another direction is the exploration of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile as a potential drug candidate for the treatment of other diseases, such as viral infections and neurodegenerative disorders. Overall, the research on 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has the potential to lead to the development of new drugs and materials with significant scientific and practical implications.
合成法
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can be synthesized through a multistep process that involves the condensation of 2-amino-3-cyano-4H-chromene with 3-thiophenecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to various purification steps to obtain pure 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been reported in several research papers, and different methods have been proposed to optimize the yield and purity of the compound.
科学的研究の応用
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. In materials science, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In catalysis, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been employed as a ligand for the preparation of metal complexes that exhibit high catalytic activity in various reactions.
特性
IUPAC Name |
2,7-diamino-4-thiophen-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-6-11-13(8-3-4-19-7-8)10-2-1-9(16)5-12(10)18-14(11)17/h1-5,7,13H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLNPFXPWAUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CSC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)